molecular formula C16H20N4 B1198591 2,4-Bis(1-pyrrolidinyl)quinazoline

2,4-Bis(1-pyrrolidinyl)quinazoline

Cat. No.: B1198591
M. Wt: 268.36 g/mol
InChI Key: VGDXTDLSFZUVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2,4-dipyrrolidin-1-ylquinazoline

InChI

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2

InChI Key

VGDXTDLSFZUVNN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten grams of 2,4-dichloroquinazoline was added carefully to a solution of 25 ml of pyrrolidine in 200 ml of tetrahydrofuran. The resulting mixture was heated at reflux overnight and then was poured into a mixture of ice and water. The resulting mixture was extracted several times with ether. The ether extracts were combined and washed with water. The ether phase then was dried over anhydrous sodium sulfate. The solvent was removed by distillation and the residue was recrystallized from a 1:1 benzene:hexane mixture to give 10.1 g of 2,4-bispyrrolidinylquinazoline; m.p. 127°-129°. The following analytical data were obtained:
Quantity
0 (± 1) mol
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25 mL
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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